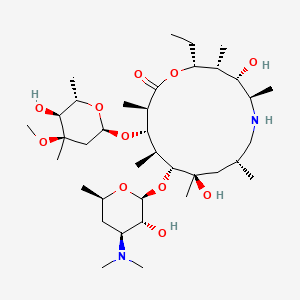
N-Desmethyl Azithromycin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Desmethyl Azithromycin B is a derivative of azithromycin, a well-known macrolide antibiotic. This compound is characterized by the removal of a methyl group from the nitrogen atom in the azithromycin molecule. It retains the broad-spectrum antibacterial properties of azithromycin and is primarily used in research settings to study the pharmacokinetics and metabolism of azithromycin .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Azithromycin B typically involves the demethylation of azithromycin. One common method includes dissolving azithromycin in acetone, followed by the addition of activated carbon and formaldehyde. The mixture is then refluxed, and formic acid is added to facilitate the demethylation process. Sodium hydroxide is subsequently added to induce precipitation, and the product is isolated .
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
化学反応の分析
Types of Reactions: N-Desmethyl Azithromycin B undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of azido or cyano derivatives.
科学的研究の応用
N-Desmethyl Azithromycin B has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of azithromycin.
Biology: Employed in studies investigating the pharmacokinetics and pharmacodynamics of azithromycin.
Medicine: Utilized in preclinical studies to understand the metabolic pathways and potential side effects of azithromycin.
Industry: Applied in the development of new macrolide antibiotics with improved efficacy and reduced resistance
作用機序
N-Desmethyl Azithromycin B exerts its effects by binding to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, thereby preventing bacterial growth. The compound also interferes with the assembly of the 50S ribosomal subunit, further inhibiting protein synthesis .
類似化合物との比較
Azithromycin: The parent compound with a methyl group on the nitrogen atom.
Erythromycin: Another macrolide antibiotic with a similar structure but different pharmacokinetic properties.
Clarithromycin: A macrolide antibiotic with a similar mechanism of action but different metabolic pathways.
Uniqueness: N-Desmethyl Azithromycin B is unique due to its demethylated structure, which allows for distinct metabolic and pharmacokinetic properties. This makes it a valuable tool in research for understanding the metabolism and action of macrolide antibiotics .
特性
分子式 |
C37H70N2O11 |
|---|---|
分子量 |
719.0 g/mol |
IUPAC名 |
(2R,3R,4S,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C37H70N2O11/c1-14-27-21(4)29(40)24(7)38-18-19(2)16-36(9,44)33(50-35-30(41)26(39(11)12)15-20(3)46-35)22(5)31(23(6)34(43)48-27)49-28-17-37(10,45-13)32(42)25(8)47-28/h19-33,35,38,40-42,44H,14-18H2,1-13H3/t19-,20-,21+,22+,23-,24-,25+,26+,27-,28+,29+,30-,31+,32+,33-,35+,36-,37-/m1/s1 |
InChIキー |
VUPHMOHDOYHVSB-VZIFPMBTSA-N |
異性体SMILES |
CC[C@@H]1[C@@H]([C@@H]([C@H](NC[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)C |
正規SMILES |
CCC1C(C(C(NCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


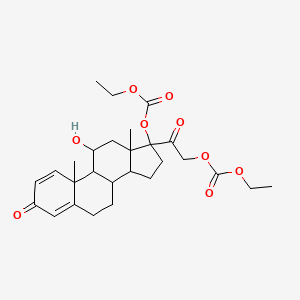
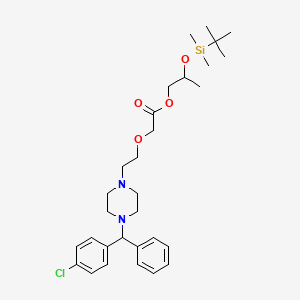
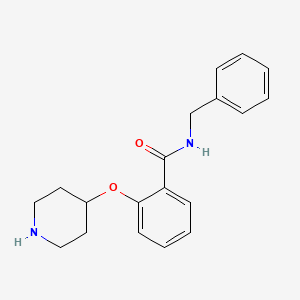
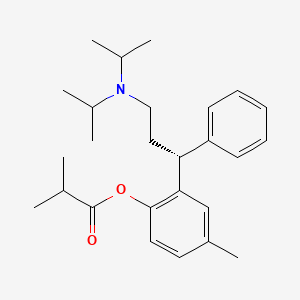
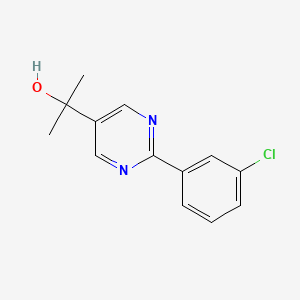
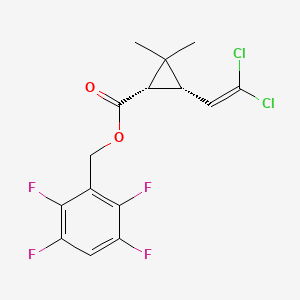
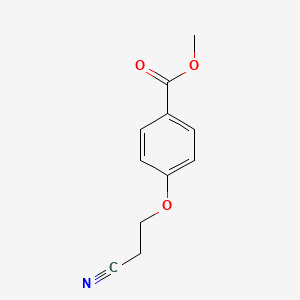
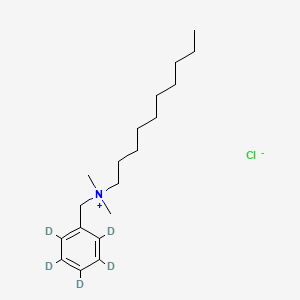
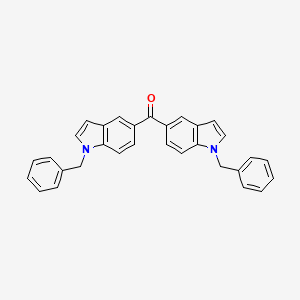
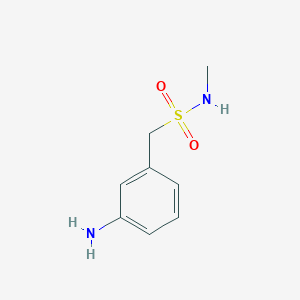
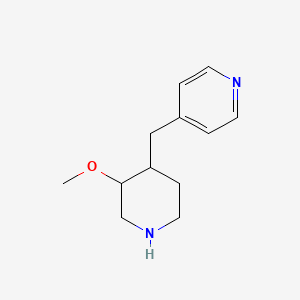
![2-[2,2,3,3,5,5,6,6-Octadeuterio-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B13851144.png)
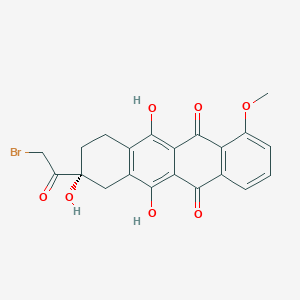
![(3R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851155.png)
